molecular formula C25H22N4O5S B2589624 methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1206986-14-2

methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2589624
CAS No.: 1206986-14-2
M. Wt: 490.53
InChI Key: MXHXCTIEQBALBF-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a furan ring, an imidazole ring, and a benzoate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the furan moiety, and the final esterification to form the benzoate ester. Common reagents used in these steps include imidazole, furan-2-carboxaldehyde, and methyl benzoate. Reaction conditions often involve the use of catalysts such as palladium or copper to facilitate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oxidized furan derivatives, reduced imidazole compounds, and substituted benzoate esters.

Scientific Research Applications

Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-{naphtho[2,1-b]furan-2-yl}pyrimidin-2-yl)sulfanyl]acetate: Similar in structure but contains a naphthofuran moiety instead of a simple furan ring.

    4-Methyl-5H-furan-2-one: Contains a furan ring but lacks the complex imidazole and benzoate ester functionalities.

Uniqueness

Methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-[[2-[1-[4-(furan-2-ylmethylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-24(32)18-4-8-19(9-5-18)28-22(30)16-35-25-26-12-13-29(25)20-10-6-17(7-11-20)23(31)27-15-21-3-2-14-34-21/h2-14H,15-16H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXCTIEQBALBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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